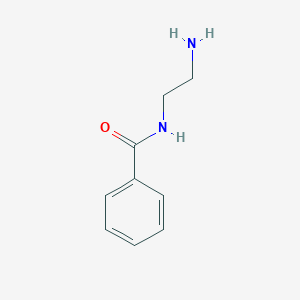

N-(2-aminoethyl)benzamide

描述

N-(2-aminoethyl)benzamide: is an organic compound with the molecular formula C9H12N2O. It is a benzamide derivative where the benzamide group is substituted with a 2-aminoethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions:

Ammonia-Catalyzed Release Method: This method involves the use of ammonia to catalyze the release of N-glycans from natural materials.

Chemical Synthesis: The compound can be synthesized by reacting benzoyl chloride with ethylenediamine under controlled conditions.

Industrial Production Methods: Industrial production of N-(2-aminoethyl)benzamide involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

化学反应分析

Types of Reactions:

Oxidation: N-(2-aminoethyl)benzamide can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the amino or benzamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation Products: Oxides of this compound.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Compounds with substituted functional groups on the benzamide or aminoethyl group.

科学研究应用

Medicinal Chemistry Applications

N-(2-aminoethyl)benzamide has been extensively studied for its potential therapeutic properties:

- Inhibition of Monoamine Oxidase B (MAO-B) : This compound acts as a reversible inhibitor of MAO-B, which is crucial for neurotransmitter metabolism. Its analogues have shown competitive inhibition properties, making them relevant for neurological studies and potential treatments for neurodegenerative diseases such as Parkinson's disease .

- Antiparasitic Activity : Research has identified N-(2-aminoethyl)-N-phenyl benzamides as promising candidates in the fight against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One potent analogue demonstrated an in vitro EC50 of 0.001 μM and was effective in curing infected mice .

- Antioxidant and Antibacterial Activities : this compound derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. These compounds exhibited significant free radical scavenging activity and were tested against various bacterial strains .

Biochemical Applications

The compound is utilized in several biochemical applications:

- Labeling Reagents : this compound is employed as a labeling reagent in the separation and preparation of N-glycans from proteins. This method involves the release of glycans from chicken egg albumin and soy protein, followed by labeling with AEAB for separation via two-dimensional HPLC .

- Fluorescent Tags : A novel fluorescent tag based on this compound has been developed, enhancing immobilization efficiency in biochemical assays .

Synthesis of Complex Organic Molecules

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Benzamides : It is used in the synthesis of various benzamide derivatives that have shown diverse biological activities, including antiviral and anti-inflammatory effects .

- Development of New Materials : The compound is also explored in the development of new materials with specific properties, such as polymers and coatings .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Inhibition of MAO-B | Potential treatment for neurodegenerative diseases |

| Antiparasitic Activity | Active against Trypanosoma brucei | Potent analogue cured infected mice |

| Antioxidant Activity | Antioxidant and antibacterial properties | Significant free radical scavenging activity |

| Biochemical Labeling | Used for labeling N-glycans | Efficient separation via HPLC |

| Organic Synthesis | Building block for synthesizing complex organic molecules | Development of novel compounds with biological activity |

Case Study 1: Inhibition of MAO-B

A study investigated the inhibitory effects of this compound on MAO-B. The results indicated that this compound modulates neurotransmitter levels effectively, suggesting its potential therapeutic role in treating conditions like depression and neurodegeneration.

Case Study 2: Antiparasitic Efficacy

In preclinical trials, a specific analogue of N-(2-aminoethyl)-N-phenyl benzamide was tested against Trypanosoma brucei. The compound displayed excellent bioavailability and efficacy, successfully curing infected mice when administered orally.

作用机制

N-(2-aminoethyl)benzamide exerts its effects by interacting with specific molecular targets. The aminoethyl group allows it to form bonds with various biological molecules, facilitating its role in labeling and analysis. The compound’s mechanism of action involves binding to glycans and other biomolecules, enabling their separation and study through techniques like HPLC .

相似化合物的比较

2-amino-N-(2-aminoethyl)benzamide: This compound is similar in structure but has an additional amino group, which may alter its reactivity and applications.

N-benzoylethylenediamine: Another benzamide derivative with different functional groups, leading to varied chemical properties and uses.

Uniqueness: N-(2-aminoethyl)benzamide is unique due to its specific structure, which allows it to act as an effective labeling reagent for glycans. Its ability to form stable bonds with biological molecules makes it particularly valuable in scientific research and industrial applications .

生物活性

N-(2-aminoethyl)benzamide (AEAB) is a compound of significant interest in biochemistry and medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of AEAB, including its synthesis, mechanisms, and relevant case studies.

1. Inhibition of Monoamine Oxidase B (MAO-B)

One of the most notable biological activities of this compound is its role as a reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme that metabolizes neurotransmitters such as dopamine, and its inhibition can have implications for treating neurodegenerative diseases like Parkinson's disease. Research indicates that AEAB and its analogues exhibit competitive inhibition properties, making them relevant for neurological studies .

2. Antioxidant and Antibacterial Activities

This compound has also been evaluated for its antioxidant and antibacterial properties. In vitro studies have demonstrated that compounds derived from AEAB exhibit significant antioxidant activity through various mechanisms, including free radical scavenging and metal chelation. Moreover, derivatives of AEAB have shown promising antibacterial effects against several bacterial strains, indicating potential applications in treating infections .

3. Synthesis of Bioactive Compounds

AEAB serves as a precursor in the synthesis of various bioactive compounds, including indole derivatives known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The versatility in synthesizing these derivatives highlights AEAB's importance in drug discovery and development .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of AEAB analogues in a rodent model of Parkinson's disease. The results indicated that these compounds could significantly reduce neurodegeneration markers and improve motor function in treated animals compared to controls. This suggests that AEAB may have therapeutic potential in neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of AEAB derivatives against multi-drug resistant bacterial strains. The findings revealed that certain derivatives exhibited strong inhibitory activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Summary of Research Findings

属性

IUPAC Name |

N-(2-aminoethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWKHNPRDPAXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329720 | |

| Record name | N-(2-aminoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-17-2 | |

| Record name | N-(2-aminoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-(2-aminoethyl)benzamide and its derivatives?

A1: this compound derivatives act as potent monoamine oxidase-B (MAO-B) inhibitors. [, ] They exhibit competitive, time-dependent inhibition of the enzyme, meaning they bind to the active site and their inhibitory effect increases with time. [] While some derivatives demonstrate reversible inhibition, allowing for enzyme activity to return after dialysis, others can irreversibly inactivate MAO-B. []

Q2: How does the structure of this compound relate to its potency as an MAO-B inhibitor?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the benzene ring and the aminoethyl side chain can significantly impact the potency and selectivity of this compound derivatives. For example, introducing halogen or nitro groups on the benzene ring, particularly at the 2- and 4-positions, often enhances inhibitory activity against MAO-B. [, ] Hydrophobic interactions and steric effects play crucial roles in determining the binding affinity and inhibitory potency. []

Q3: Has N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) shown promise as a potential imaging agent for MAO-B?

A3: Yes, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d) exhibits high potency and selectivity for MAO-B. [] It demonstrates non-competitive inhibition with a Ki of 0.80 μM and effectively inhibits MAO-B in vivo, with the inhibition being reversible. [] These properties make it a promising candidate for development as a radioiodinated ligand for studying MAO-B function in the living brain using single-photon emission computed tomography (SPECT). []

Q4: Beyond its role as an MAO-B inhibitor, has this compound been explored in other research areas?

A4: Interestingly, a derivative of this compound, specifically 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A), has been investigated as a curing agent for epoxy resins. [] This specific application highlights the versatility of this chemical scaffold for diverse material science applications.

Q5: What analytical techniques are commonly employed in the characterization and study of this compound and its derivatives?

A5: Researchers utilize a range of techniques, including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), to characterize this compound and its derivatives. [] For instance, 1H NMR and 13C NMR confirm the chemical structures of newly synthesized derivatives. [] Additionally, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is crucial for separating and analyzing complex mixtures of these compounds, particularly in biological samples. [] For example, researchers employed a multi-step derivatization process combined with electrospray ionization mass spectrometry (ESI-MSn) to analyze chondroitin sulfate oligosaccharides labeled with a fluorescent this compound derivative. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。